Lipophilicity (XLogP3) Differentiation: Furan-2-yl vs. Methyl Substituent at Position 2
The target compound exhibits a computed XLogP3 of 3.1 [1], placing it within the optimal range defined for orally bioavailable drug candidates (1–5). In contrast, the closest purchasable analog — 2-methyl-5-[morpholino(p-tolyl)methyl]thiazolo[3,2-b][1,2,4]triazol-6-ol — replaces the electron-rich, oxygen-bearing furan ring with a methyl group, which is expected to reduce XLogP3 by approximately 0.5–1.0 log units based on fragment contribution methods [2]. This difference shifts the analog below the lipophilicity threshold required for adequate passive membrane permeation in certain cell-based assays.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 2-methyl-5-[morpholino(p-tolyl)methyl]thiazolo[3,2-b][1,2,4]triazol-6-ol (predicted XLogP3 ~2.1–2.6 based on deletion of furan oxygen and aromatic carbons) |
| Quantified Difference | ΔXLogP3 ≈ 0.5–1.0 units (estimated from fragment-based calculation) |
| Conditions | XLogP3 computed by PubChem using XLogP3 3.0 algorithm; comparator value estimated by fragment subtraction from target compound value |
Why This Matters
A 0.5–1.0 log unit difference in XLogP3 translates to a 3- to 10-fold difference in octanol-water partition coefficient, which directly affects compound extraction efficiency in liquid-liquid sample preparation, retention time reproducibility in reversed-phase HPLC, and cell permeability in cellular assays.
- [1] PubChem Compound Summary for CID 16032885, 2-(Furan-2-yl)-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, Computed Properties section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/16032885#section=Computed-Properties (accessed 2026-05-09). View Source
- [2] BindingDB Entry for BDBM42149 (2-methyl-5-[morpholino(p-tolyl)methyl]thiazolo[3,2-b][1,2,4]triazol-6-ol). Molecular structure and SMILES string. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=42149 (accessed 2026-05-09). View Source
